2-(2-Hydroxyethyl)benzoic acid
Description
Contextualization within the Benzoic Acid Derivative Landscape
Benzoic acid and its derivatives are a broad class of compounds that are utilized in a wide range of applications, from food preservation to the synthesis of pharmaceuticals. preprints.org These compounds are characterized by a benzene (B151609) ring attached to a carboxyl group. preprints.org The landscape of benzoic acid derivatives is vast, with a multitude of compounds created by adding different functional groups to the benzene ring. researchgate.netsci-hub.senih.govnih.gov These modifications can significantly alter the chemical and physical properties of the parent benzoic acid molecule, leading to a diverse array of applications. researchgate.netnih.gov
2-(2-Hydroxyethyl)benzoic acid fits into this landscape as a disubstituted benzoic acid, where a hydroxyethyl (B10761427) group is attached to the benzene ring at the ortho position relative to the carboxyl group. This specific arrangement of functional groups imparts a unique set of properties to the molecule, distinguishing it from other benzoic acid derivatives.
Significance of the Hydroxyethyl and Carboxyl Functionalities
The chemical behavior of this compound is largely dictated by its two functional groups: the hydroxyl (-OH) group and the carboxyl (-COOH) group. ontosight.aisolubilityofthings.comquora.com
The carboxyl group consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This group is known for its acidic nature, as it can donate a proton (H+). solubilityofthings.comquora.comkhanacademy.org This acidity is a key characteristic of carboxylic acids and influences their reactivity in various chemical transformations. solubilityofthings.com The carboxyl group can participate in a wide range of reactions, including esterification, amidation, and reduction.
The hydroxyethyl group [-CH2CH2OH] contains a primary alcohol. The hydroxyl group is polar, meaning it has an uneven distribution of electron density. khanacademy.org This polarity allows it to form hydrogen bonds, which influences the molecule's solubility and intermolecular interactions. quora.comlumenlearning.com The hydroxyl group can also undergo various reactions, such as oxidation to form an aldehyde or a carboxylic acid, and esterification. ontosight.ai
The presence of both these functional groups on the same molecule allows for a diverse range of chemical modifications and interactions, making this compound a versatile tool in chemical synthesis and research. ontosight.ai
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical environments and for its application in various research contexts.
| Property | Value | Source |
| Molecular Formula | C9H10O3 | nih.gov |
| Molecular Weight | 166.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 42247-75-6 | nih.gov |
| Canonical SMILES | C1=CC=C(C(=C1)CCO)C(=O)O | nih.gov |
| InChI | InChI=1S/C9H10O3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2,(H,11,12) | nih.gov |
| InChIKey | RCCBOLYQHVOLTC-UHFFFAOYSA-N | nih.gov |
| XLogP3 | 1.7 | nih.gov |
| Polar Surface Area | 57.5 Ų | nih.gov |
Synthesis and Research Findings
The synthesis of this compound and its derivatives is an area of active research. One documented method involves the reaction of 2-formyl benzoic acid methyl ester with a methyl triphenylphosphine (B44618) hydroiodide in the presence of a strong base to yield 2-methyl vinylbenzoate. This intermediate then reacts with a borane (B79455) dimethyl sulfide (B99878) complex, followed by treatment with sodium hydroxide (B78521) and hydrogen peroxide to produce this compound methyl ester. google.com
Research has also explored the synthesis of related compounds, such as p-(1,1-Dimethyl-2-hydroxyethyl)benzoic acid, which is synthesized from p-(1,1-Dimethyl-2-hydroxyethyl)cyanobenzene. prepchem.com The synthesis of other derivatives, like 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid, has also been reported. researchgate.net These synthetic routes highlight the versatility of benzoic acid derivatives as starting materials for more complex molecules.
Furthermore, studies have investigated the catalytic C–H bond functionalization of benzoic acid to synthesize derivatives like 2-hydroxy-6H-benzo[c]chromen-6-ones, demonstrating the potential for developing novel synthetic methodologies. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCBOLYQHVOLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90524104 | |
| Record name | 2-(2-Hydroxyethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42247-75-6 | |
| Record name | 2-(2-Hydroxyethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Hydroxyethyl Benzoic Acid and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the 2-(2-hydroxyethyl)benzoic acid framework through sequential, planned reactions, often starting from readily available materials.
A notable synthetic route to an ester precursor of this compound begins with 2-formyl benzoic acid methyl ester. google.com This process involves a multi-step conversion to introduce the desired hydroxyethyl (B10761427) group. google.com The initial step is a Wittig-type reaction using a phosphonium (B103445) salt like methyl triphenylphosphine (B44618) hydroiodide in the presence of a strong base (such as butyllithium (B86547) or sodium hydride) to convert the aldehyde group into a vinyl group, yielding 2-vinyl benzoic acid methyl ester. google.com This intermediate subsequently undergoes hydroboration-oxidation. google.com The reaction with a borane (B79455) dimethyl sulfide (B99878) complex, followed by treatment with sodium hydroxide (B78521) and hydrogen peroxide, transforms the vinyl group into a primary alcohol, resulting in the formation of this compound methyl ester. google.com This ester can then be hydrolyzed to the final carboxylic acid product.
Table 1: Synthetic Steps from 2-Formyl Benzoic Acid Methyl Ester
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Formyl benzoic acid methyl ester | Methyl triphenylphosphine hydroiodide, Strong Base (e.g., n-BuLi, NaH) | 2-Vinyl benzoic acid methyl ester |
The synthesis of complex benzoic acid derivatives frequently involves multi-step processes. ontosight.ai These pathways are necessary to carefully control the introduction and modification of various functional groups on the aromatic ring. ontosight.aicalstate.edu For instance, the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester, a related derivative, is achieved through a sequence starting with 2-formyl benzoic acid methyl ester. google.com This sequence includes the formation of 2-vinyl benzoic acid methyl ester, its subsequent conversion to this compound methyl ester, and a final bromination step using triphenylphosphine and carbon tetrabromide. google.com Similarly, the synthesis of other substituted benzoic acids often requires a series of standard reactions, including protections, functional group interconversions, and final deprotection or hydrolysis steps to yield the target molecule. researchgate.net
Precursor-Based Synthesis and Derivatization
This approach utilizes existing molecules that already contain the core benzoic acid structure or a group that can be readily converted into it.
Esters of this compound serve as direct precursors to the acid itself. The conversion is typically achieved through hydrolysis, a standard reaction in organic chemistry. researchgate.net For example, a related compound, 4-(Acetylamino)-3-(2-hydroxyethyl)benzoic acid, was successfully synthesized by stirring its ester precursor with aqueous sodium hydroxide (NaOH). researchgate.net This method of ester hydrolysis is a common final step in multi-step syntheses. calstate.edu
Beyond esters, other functional groups can be converted to the carboxylic acid moiety. The hydrolysis of nitriles provides a robust method for synthesizing benzoic acids. atamanchemicals.com A specific example is the synthesis of p-(1,1-Dimethyl-2-hydroxyethyl)benzoic acid from its corresponding cyanobenzene precursor, which was achieved by heating in a mixture of ethylene (B1197577) glycol, water, and sodium hydroxide, yielding the acid upon acidification. prepchem.com
Table 2: Examples of Precursor Conversion to Benzoic Acids
| Precursor Functional Group | Reagents for Conversion | Product Functional Group | Reference |
|---|---|---|---|
| Ester | NaOH (aq), HCl (acidification) | Carboxylic Acid | researchgate.net |
| Nitrile (Cyanobenzene) | NaOH (aq), Ethylene Glycol, Heat; HCl (acidification) | Carboxylic Acid | prepchem.com |
Modifying the aromatic ring of benzoic acid or its simple derivatives is a key strategy for synthesis. Reactions on the aromatic ring are governed by the directing effects of the existing substituents. atamanchemicals.com The carboxylic acid group is an electron-withdrawing group, which directs incoming electrophiles to the meta-position during electrophilic aromatic substitution. atamanchemicals.com
More advanced methods involve the direct functionalization of C-H bonds. Transition-metal catalysis, particularly with palladium (Pd), has enabled the ortho-hydroxylation of benzoic acids. beilstein-journals.org In one such method, Pd(OAc)₂ was used as a catalyst under an oxygen atmosphere to introduce a hydroxyl group at the ortho position of the benzoic acid ring. beilstein-journals.org Another approach involves the use of an iridium catalyst, (Cp*IrCl₂)₂, which reacts with benzoic acid and benzoquinone to form a 2-hydroxy-6H-benzo[c]chromen-6-one, proceeding through an ortho C-H bond activation. lookchem.com These C-H activation strategies represent a powerful, modern approach to directly functionalize the benzoic acid ring at specific positions, potentially offering more efficient routes to derivatives like this compound. lookchem.comacs.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. core.ac.uk This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. core.ac.uk In the context of synthesizing benzoic acid derivatives, this can involve several strategies.
One key principle is the use of safer solvents. Research has demonstrated the use of high-temperature, high-pressure water as a medium for synthesizing benzazole derivatives from benzoic acids, avoiding more hazardous organic solvents. rsc.org Another focus is on catalysis. The development of non-toxic, sustainable catalyst systems, such as those based on iron(III) for promoting reactions of carboxylic acids, aligns with green chemistry goals by replacing more toxic heavy metal catalysts. rsc.org The ideal synthesis is one that is atom-economical, proceeds in few steps, uses non-hazardous reagents and renewable feedstocks, and occurs under ambient conditions. core.ac.uk Applying these principles to the synthesis of this compound could involve exploring biocatalytic methods, which use enzymes to perform specific transformations under mild conditions, or utilizing catalytic C-H functionalization to reduce the number of synthetic steps and associated waste. core.ac.ukresearchgate.net
Solvent-free reaction conditions
Solvent-free synthesis, a cornerstone of green chemistry, aims to reduce pollution and simplify processes by eliminating the need for organic solvents. These "neat" reactions are often facilitated by grinding or heating the reactants together, sometimes with a solid-supported catalyst. cem.com
While specific literature on the direct solvent-free synthesis of this compound is not abundant, the principles of solvent-free lactonization are well-established for related compounds. For instance, microwave irradiation has been successfully employed in the solvent-free synthesis of various heterocyclic compounds, including derivatives of barbituric acid on alumina (B75360) supports and the Beckmann rearrangement of oximes. cem.com The synthesis of long-chain aromatic esters has also been achieved under solvent-free microwave conditions, demonstrating the feasibility of esterification without a bulk solvent medium. researchgate.net
Given that this compound can undergo intramolecular esterification (lactonization) to form 3-isochromanone (B1583819), it is plausible that this transformation could be achieved under solvent-free conditions, potentially with acid catalysis and heat, thereby minimizing solvent waste and simplifying product isolation.
Microwave-assisted synthesis
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. acs.org This efficiency stems from the direct and uniform heating of the reaction mixture. chemicalbook.com
The application of microwave energy has been reported for the synthesis of various isocoumarin (B1212949) and isochromene derivatives. A notable example is the microwave-assisted synthesis of 8-hydroxy-6,7-dimethoxy-3-hydroxymethylisocoumarin, where the use of microwaves likely facilitated the cyclization process. Similarly, the synthesis of partially reduced isochromenes has been achieved regioselectively under microwave irradiation. researchgate.net
These precedents suggest that the intramolecular cyclization of this compound to 3-isochromanone is a strong candidate for microwave-assisted synthesis. This approach would be expected to dramatically reduce the reaction time compared to traditional heating and could potentially be combined with solvent-free conditions to further enhance its environmental credentials. Research into microwave-assisted synthesis of 3,4-dihydropyrimidin-2(1H)-ones has shown significantly higher yields (89-98%) compared to conventional heating (15-25%), highlighting the transformative potential of this technique. uq.edu.au
High-pressure and high-temperature (HPHT) water processes
Utilizing water as a reaction medium at high pressure and temperature (HPHT), including its near-critical and supercritical states, represents an advanced green chemistry approach. Under these conditions, the physical properties of water change dramatically; its polarity decreases, making it a suitable solvent for organic compounds, while its ionization constant increases, allowing it to act as both an acid and base catalyst. researchgate.net
HPHT water has been successfully used as a green solvent and catalyst for various organic reactions, such as the Claisen rearrangement and palladium-catalyzed cross-coupling reactions, achieving high yields in very short reaction times without organic solvents. acs.org For example, the synthesis of 2,3-dimethylindole (B146702) from phenylhydrazine (B124118) and butan-2-one was accomplished in water at 220 °C within 30 minutes. frontiersin.org
This methodology could be applied to the synthesis of this compound, primarily through the hydrolysis of its lactone, 3-isochromanone. The reverse reaction, the lactonization of the acid, could also potentially be promoted by HPHT water, which can catalyze dehydration reactions. This approach would eliminate the need for mineral acids or bases and organic solvents, making the process inherently cleaner and more sustainable. researchgate.netacs.org
Biocatalytic strategies
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions, offering a highly sustainable alternative to traditional chemical methods. researchgate.net For the synthesis of this compound, the key transformation is the selective hydroxylation of the ethyl group of a precursor like 2-ethylbenzoic acid.
Cytochrome P450 monooxygenases are particularly adept at catalyzing the oxidation of unactivated C-H bonds. Research has shown that engineered variants of P450 enzymes can achieve this transformation with remarkable regio- and stereoselectivity.
Hydroxylation of 2-Ethylbenzoate: Studies using variants of the P450 BM3 enzyme demonstrated the enantioselective benzylic hydroxylation of methyl 2-ethylbenzoate. This reaction leads to the formation of 3-methylphthalide, an isomer of the desired intermediate, but establishes the principle that P450s can hydroxylate the benzylic position of 2-alkylated benzoic acid esters.
β-Hydroxylation of 4-Ethylbenzoic Acid: More directly relevant, the P450 enzyme CYP199A4 has been shown to oxidize 4-ethylbenzoic acid. While the major products arise from hydroxylation at the α-carbon and desaturation, a minor product was identified as 4-(2-hydroxyethyl)benzoic acid, resulting from the desired β-hydroxylation. researchgate.net This demonstrates that P450 enzymes are capable of performing the exact type of C-H oxidation required to form the hydroxyethyl group, even if selectivity remains a challenge.
These findings open a direct and environmentally benign route to hydroxyethyl-benzoic acids from readily available ethyl-substituted precursors. The high selectivity of enzymes minimizes by-product formation, and the reactions are performed in aqueous media under ambient temperature and pressure.
| Enzyme | Substrate | Key Transformation | Major Product(s) | Reference |
|---|---|---|---|---|
| P450 BM3 Variants (e.g., F87V/L188Q) | Methyl 2-ethylbenzoate | Benzylic (α) hydroxylation & cyclization | (S)-3-Methylphthalide | |
| CYP199A4 (Wild-Type) | 4-Ethylbenzoic acid | α-Hydroxylation, Desaturation, β-Hydroxylation | 4-(1-Hydroxyethyl)benzoic acid, 4-Vinylbenzoic acid, 4-(2-Hydroxyethyl)benzoic acid (minor) | researchgate.net |
Atom economy considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.
The synthesis of this compound or its lactone, 3-isochromanone, can be evaluated using this metric.
Classical Route (Low Atom Economy): A traditional synthesis of 3-isochromanone starts from o-tolylacetic acid. justia.com This process involves a free-radical bromination using N-bromosuccinimide (NBS) to form 2-(bromomethyl)phenylacetic acid, followed by an intramolecular substitution with a base. The use of NBS (C₄H₄BrNO₂) and subsequent elimination of HBr and the succinimide (B58015) by-product results in poor atom economy, as a significant portion of the reagent mass is not incorporated into the final product.
Biocatalytic Route (High Atom Economy): A hypothetical biocatalytic route involving the direct hydroxylation of 2-ethylbenzoic acid would be far more atom-economical. In this ideal scenario, the reactants would be 2-ethylbenzoic acid and an oxygen source (like O₂), with the enzyme acting as a catalyst. The only by-product would be water. This represents a nearly 100% atom-economical transformation, showcasing the significant advantage of modern catalytic methods over classical stoichiometric ones. researchgate.net
Similarly, methods that rely on catalytic C-H activation or addition reactions are generally superior in atom economy to multi-step sequences involving protecting groups or stoichiometric reagents.
Chemical Reactivity and Transformations of 2 2 Hydroxyethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions.
The carboxylic acid group of 2-(2-Hydroxyethyl)benzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. This reaction involves the condensation of the carboxylic acid and an alcohol, eliminating a molecule of water 4college.co.uk. For instance, reaction with alcohols having 7 to 13 carbon atoms in the presence of a tin(II) compound as a catalyst at temperatures of 160 to 250°C yields the corresponding benzoic esters google.com.
A significant and characteristic reaction of this compound is its intramolecular esterification, known as lactonization. Under appropriate conditions, the hydroxyl group of the hydroxyethyl (B10761427) side chain attacks the carboxylic acid moiety, leading to the formation of a cyclic ester, a lactone. This process yields 3,4-dihydro-1H-isochromen-1-one, a dihydroisocoumarin derivative researchgate.net. This type of cyclization is a key step in the synthesis of various natural products and medicinal compounds researchgate.netresearchgate.net. Recent studies have explored efficient methods for this transformation, such as electrochemical C(sp³)-H lactonization, which allows for the synthesis of such lactones under mild, metal-free conditions organic-chemistry.org.
| Reactant | Reagent/Catalyst | Product | Reaction Type |
|---|---|---|---|
| This compound | Alcohol (e.g., Methanol), Acid Catalyst | Methyl 2-(2-hydroxyethyl)benzoate | Intermolecular Esterification |
| This compound | Acid or Electrochemical conditions | 3,4-Dihydro-1H-isochromen-1-one | Intramolecular Esterification (Lactonization) researchgate.netorganic-chemistry.org |
The carboxylic acid functionality can be converted to an amide through reaction with a primary or secondary amine. This condensation reaction typically requires a coupling agent or activation of the carboxylic acid to facilitate the formation of the amide bond, with water as the byproduct youtube.com. A general method involves the direct coupling of carboxylate salts with amines using HBTU as a coupling agent semanticscholar.org. Catalytic methods using agents like ZrCl₄ or TiCl₄ have also been developed to promote direct amidation under milder conditions mdpi.comnih.gov.
For example, the reaction of a benzoic acid derivative with ethanolamine (B43304) can produce an N-(2-hydroxyethyl)benzamide google.com. Intramolecularly, under conditions suitable for the Bischler-Napieralski reaction, the molecule could potentially undergo cyclization following amidation to form 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are important scaffolds in medicinal chemistry organic-chemistry.orgrsc.org.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Amine (R-NH₂), Coupling Agent | N-substituted-2-(2-hydroxyethyl)benzamide | Amidation youtube.com |
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose, typically in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) chemguide.co.uklibretexts.org. The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated chemguide.co.uklibretexts.org. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids libretexts.orgkhanacademy.org.
| Reactant | Reagent | Product |
|---|---|---|
| This compound | 1. LiAlH₄, dry ether; 2. H₃O⁺ | 2-(2-hydroxyethyl)benzyl alcohol |
| This compound | BH₃·THF | 2-(2-hydroxyethyl)benzyl alcohol |
Reactions Involving the Hydroxyethyl Group
The primary alcohol of the hydroxyethyl side chain can undergo reactions typical of alcohols, such as oxidation and derivatization.
The primary alcohol of the hydroxyethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like 2-Iodoxybenzoic acid (IBX) are well-suited for the conversion of primary alcohols to aldehydes wikipedia.org. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would typically lead to the formation of the corresponding carboxylic acid, resulting in 2-(carboxymethyl)benzoic acid.
Furthermore, oxidative lactonization represents a key transformation where the hydroxyethyl group is directly involved in ring formation. This process can be facilitated by photocatalysis or other oxidative systems, leading to the formation of benzo-3,4-coumarins or related lactones acs.orgresearchgate.net.
The hydroxyl group can be readily converted into other functional groups, such as esters or ethers.
Esterification (Acylation): The hydroxyl group can react with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. For example, reacting this compound with acetic anhydride (B1165640) could yield 2-(2-acetoxyethyl)benzoic acid. This is analogous to the esterification of the hydroxyl group in 2-hydroxybenzoic acid to produce aspirin (B1665792) 4college.co.uk.
Etherification (Alkylation): The hydroxyl group can be converted into an ether by reaction with an alkyl halide or other alkylating agents under basic conditions. For instance, benzylation of an alcohol can be achieved using reagents like 2-benzyloxy-1-methylpyridinium triflate to form a benzyl (B1604629) ether beilstein-journals.orgsemanticscholar.org. Similarly, allylation can be accomplished using allyl bromide in the presence of a base like potassium carbonate to form an allyl ether mdpi.com.
| Reactant | Reagent | Product Type | Reaction Type |
|---|---|---|---|
| This compound | Carboxylic Acid/Acyl Halide | Ester | Acylation |
| This compound | Alkyl Halide, Base | Ether | Alkylation |
Aromatic Ring Transformations
The benzene (B151609) ring of this compound is susceptible to transformations that are characteristic of substituted aromatic compounds. The regiochemical outcome of these reactions is dictated by the electronic effects of the existing substituents: the electron-withdrawing carboxylic acid group and the electron-donating hydroxyethyl group.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The mechanism involves an initial attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of these reactions on a substituted benzene ring are heavily influenced by the nature of the substituents already present. libretexts.org
In the case of this compound, the two substituents have opposing directing effects.
The carboxylic acid group (-COOH) is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less nucleophilic and slowing down the rate of electrophilic attack. truman.edu
The 2-hydroxyethyl group (-CH₂CH₂OH) is an alkyl group, which is a weak activating group and an ortho, para-director. libretexts.org
The position of substitution will be a result of the combined influence of these two groups. The ortho, para-directing effect of the alkyl group and the meta-directing effect of the carboxyl group lead to a complex substitution pattern. For instance, nitration of benzoic acid typically yields 3-nitrobenzoic acid, as the carboxyl group directs the incoming nitro group to the meta position. truman.edu However, the presence of the activating hydroxyethyl group at the 2-position could lead to substitution at positions ortho and para to it (positions 3 and 5), which are also meta to the carboxyl group. Therefore, substitution is strongly favored at the 3- and 5-positions.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Hydroxyethyl)-3-nitrobenzoic acid and 2-(2-Hydroxyethyl)-5-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-2-(2-hydroxyethyl)benzoic acid and 5-Bromo-2-(2-hydroxyethyl)benzoic acid |
| Chlorination | Cl₂, AlCl₃ | 3-Chloro-2-(2-hydroxyethyl)benzoic acid and 5-Chloro-2-(2-hydroxyethyl)benzoic acid |
This table is based on established principles of electrophilic aromatic substitution; specific experimental data for this compound was not available in the provided search results.
The reaction conditions, particularly temperature, must be carefully controlled. For example, the nitration of benzoic acid requires cold temperatures to minimize the formation of ortho-isomers. truman.edu Similar precautions would likely be necessary for the selective nitration of this compound.
Annulation reactions involve the formation of a new ring fused to an existing one. For derivatives of this compound, this can be a powerful strategy for constructing polycyclic frameworks. While specific annulation reactions for this compound are not extensively documented, transition metal-catalyzed processes offer a potential route. For instance, rhodium(III)-catalyzed oxidative [5+2] annulation has been developed for 2-alkenylphenols, which share structural similarities with derivatives of the title compound. acs.org This type of reaction, using the hydroxyl group as a transient directing group, could potentially be adapted to synthesize seven-membered rings fused to the benzene core.
Catalytic Transformations
Catalysis offers efficient and selective methods for transforming this compound and its derivatives. Transition metals and organocatalysts can be employed to achieve a variety of chemical modifications.
Transition metals, particularly palladium and rhodium, are versatile catalysts for C-H activation and cross-coupling reactions. The carboxylic acid group in this compound can serve as a directing group to achieve regioselective functionalization at the ortho position.
Palladium-Catalyzed Reactions: Palladium(II) catalysts have been successfully used for the ortho-alkylation of benzoic acids with alkyl halides. nih.gov This methodology could be applied to introduce alkyl groups at the 3-position of this compound. The reaction typically proceeds through a carboxylate-directed C-H activation step, followed by coupling with the alkyl halide and subsequent intramolecular lactonization. nih.govresearchgate.net Similarly, palladium-catalyzed ortho-benzoxylation of 2-arylpyridines has been achieved using aryl acylperoxides, demonstrating the feasibility of C-O bond formation via C-H activation. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective for C-H functionalization. Rh(I)-catalyzed ortho-benzoxylation of 2-arylpyridines with benzoic acids has been reported. nih.gov Rhodium-catalyzed reactions often involve a reversible C-C bond activation mechanism. acs.org Furthermore, Rh₂(OAc)₄ is a known catalyst for annulation reactions of 2-aroyl-substituted NH-pyrroles with diazoesters, suggesting its potential utility in constructing new heterocyclic rings fused to the benzoic acid core. rsc.org
Table 2: Potential Transition Metal-Catalyzed Reactions
| Catalyst System | Reaction Type | Potential Application | Reference Example |
| Pd(OAc)₂ | C-H Alkylation | Introduction of an alkyl group at the 3-position | ortho-alkylation of benzoic acids nih.govresearchgate.net |
| Rh(I) complex | C-H Benzoxylation | Introduction of a benzoyloxy group at the 3-position | ortho-benzoxylation of 2-arylpyridines nih.gov |
| Rh₂(OAc)₄ | Annulation | Synthesis of fused heterocyclic systems | Annulation of 2-aroylpyrroles rsc.org |
Direct carboxylation of the aromatic ring of this compound is a challenging transformation. More commonly, the reverse reaction, decarboxylation, is observed under certain conditions. For instance, a general protocol for the decarboxylative hydroxylation of benzoic acids has been developed using a photoinduced copper-catalyzed ligand-to-metal charge transfer (LMCT) process. d-nb.infonih.gov This reaction converts benzoic acids into phenols. nih.gov While this is not a carboxylation process, it highlights a key reactivity pathway for the carboxyl group under specific catalytic conditions. The synthesis of dicarboxylic acid derivatives like 2-(2-carboxyethyl)benzoic acid typically involves synthetic routes that build the carbon framework through methods other than direct carboxylation of a pre-existing benzoic acid. chem960.com
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful tool for synthesizing derivatives of this compound. beilstein-journals.org The Passerini reaction is a prime example. This multicomponent reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide in a single step. wikipedia.orgnih.gov
The reaction is highly atom-economical and can be used to generate a diverse library of complex molecules from simple starting materials. wikipedia.org this compound can serve as the carboxylic acid component in this reaction.
Reaction Scheme: The Passerini Reaction R¹-COOH + R²-CHO + R³-NC → R¹-COO-CH(R²)-CONH-R³
By reacting this compound with various aldehydes and isocyanides, a wide range of α-acyloxy amide derivatives can be synthesized. These reactions can be performed under mild conditions and are often tolerant of other functional groups. daneshyari.com The development of catalytic asymmetric versions of the Passerini reaction, for instance using chiral copper(II) Lewis acid complexes, allows for the stereocontrolled synthesis of products. broadinstitute.org
Table 3: Representative Passerini Reaction with this compound
| Aldehyde (R²-CHO) | Isocyanide (R³-NC) | Expected Product Structure |
| Benzaldehyde | tert-Butyl isocyanide | 2-(2-Hydroxyethyl)benzoyl-oxy-phenyl-N-(tert-butyl)acetamide |
| (Benzyloxy)acetaldehyde | p-Methoxyphenyl isocyanide | 1-(2-(2-Hydroxyethyl)benzoyloxy)-2-(benzyloxy)-N-(4-methoxyphenyl)acetamide |
This table illustrates potential products based on the general mechanism of the Passerini reaction. wikipedia.orgbroadinstitute.org
Regioselectivity and Stereoselectivity Studies
The chemical structure of this compound, featuring a carboxylic acid group and a primary alcohol on a flexible ethyl chain ortho to each other on a benzene ring, presents interesting possibilities for regioselective and stereoselective transformations. However, specific studies detailing these aspects for this particular molecule are not prevalent in the current scientific literature.
In principle, intramolecular reactions of this compound could lead to the formation of a six-membered lactone, known as 3,4-dihydro-1H-isochromen-1-one. The formation of this specific constitutional isomer would be an example of a regioselective reaction, favoring cyclization at the ortho position due to the proximity of the reacting groups.
While the potential for stereoselectivity exists if a chiral center is introduced into the molecule or if the cyclization is catalyzed by a chiral agent, there are no specific studies in the reviewed literature that investigate the stereochemical outcomes of reactions involving this compound.
Complexation and Coordination Chemistry
The coordination chemistry of this compound, involving its interaction with metal ions to form chelates and complexes, is another area that has not been extensively explored in the available literature. Based on the functional groups present, the molecule has the potential to act as a ligand.
Formation of Metal Chelates and Complexes
This compound possesses two potential coordination sites: the carboxylate group and the hydroxyl group. This allows it to act as a bidentate ligand, forming a chelate ring with a metal ion. The formation of such metal complexes would be dependent on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions. While the formation of metal chelates is theoretically possible, specific examples and detailed studies of such complexes with this compound are not documented in the searched scientific papers.
Ligand Binding Modes and Coordination Geometries
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For derivatives of benzoic acid, DFT has proven to be a reliable method for predicting molecular geometries and energies.
DFT calculations on ortho-substituted benzoic acids, which are structurally related to this compound, have been successfully employed to investigate their conformations and the effects of intramolecular hydrogen bonds. The choice of functional, which approximates the exchange-correlation energy, is crucial for the accuracy of DFT calculations. For similar molecular systems, hybrid functionals such as B3LYP are commonly used in conjunction with a suitable basis set to provide a balance between accuracy and computational cost.
Table 1: Representative DFT Functionals for Analysis of Benzoic Acid Derivatives
| Functional | Type | Common Application |
| B3LYP | Hybrid GGA | Geometry optimization and energy calculations |
| M06-2X | Hybrid meta-GGA | Good for non-covalent interactions |
| ωB97XD | Range-separated hybrid | Includes dispersion corrections |
This table presents a selection of DFT functionals commonly used for calculations on molecules similar to this compound.
Hartree-Fock (HF) is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less expensive than more advanced methods, it does not account for electron correlation, which can be important for accurately describing molecular properties.
Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects. It generally provides more accurate results than HF, particularly for energies and non-covalent interactions. For instance, studies on 2-hydroxybenzoic acid have utilized HF and MP2 methods to predict stable conformers and their relative energies. These calculations have been instrumental in understanding the energetics of intramolecular hydrogen bonding in such systems.
The choice of basis set is a critical aspect of quantum chemical calculations, as it directly impacts the accuracy and computational cost. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule.
For molecules like this compound, Pople-style basis sets such as 6-31G(d) and 6-311+G(d,p) are commonly employed. The inclusion of polarization functions (e.g., 'd' and 'p') allows for more flexibility in describing the electron distribution around atoms, which is important for capturing the nuances of chemical bonding and non-covalent interactions. Diffuse functions (indicated by '+') are particularly important when studying anions or systems with significant non-covalent interactions.
Larger basis sets, such as those from the correlation-consistent family (e.g., cc-pVDZ, aug-cc-pVTZ), can provide higher accuracy but at a significantly greater computational expense. The selection of a basis set, therefore, represents a trade-off between the desired accuracy and the available computational resources. For many applications involving benzoic acid derivatives, a triple-zeta basis set is often recommended for a good balance of accuracy and efficiency.
Table 2: Common Basis Sets and Their Characteristics
| Basis Set | Description | Computational Cost |
| 6-31G(d) | Double-zeta, polarized | Moderate |
| 6-311+G(d,p) | Triple-zeta, polarized, with diffuse functions | High |
| cc-pVDZ | Correlation-consistent, double-zeta | Moderate |
| aug-cc-pVTZ | Correlation-consistent, triple-zeta, with diffuse functions | Very High |
This table provides an overview of commonly used basis sets in computational studies of organic molecules.
Molecular Structure and Conformation Analysis
Computational methods can be used to predict the stable conformers of a molecule and map out its potential energy surface. For molecules with rotatable bonds, such as the C-C and C-O bonds in the hydroxyethyl side chain of this compound, a conformational search can identify the low-energy structures.
Studies on the closely related 2-hydroxybenzoic acid have shown the existence of multiple stable conformers, with the lowest energy conformer being stabilized by an intramolecular hydrogen bond. Theoretical calculations predicted seven stable conformers for 2-hydroxybenzoic acid, with the most stable form having the carboxyl group coplanar with the phenyl ring. A similar approach can be applied to this compound to identify its preferred geometries. The relative energies of these conformers determine their population at a given temperature.
Intramolecular hydrogen bonding plays a significant role in determining the conformational preferences of many ortho-substituted benzoic acids. In this compound, a hydrogen bond can potentially form between the hydroxyl group of the ethyl side chain and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid proton and the oxygen of the hydroxyl group.
The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation, making it the dominant form of the molecule. For example, in 2-hydroxybenzoic acid, the intramolecular hydrogen bond is estimated to have a strength of 17-20 kJ/mol. The presence and strength of such interactions in this compound would be a key determinant of its three-dimensional structure and could influence its chemical properties. DFT calculations are a powerful tool for quantifying the strength of these hydrogen bonds.
Crystal packing effects on molecular geometry
In the solid state, the geometry of a molecule is not only determined by its internal bonding but is also significantly influenced by intermolecular forces within the crystal lattice. This phenomenon, known as crystal packing, can cause deviations in bond lengths and angles compared to the molecule's gas-phase or solution-state conformation. For carboxylic acids like this compound, hydrogen bonding is a dominant intermolecular force that dictates the crystal structure.
These packing forces can impose a specific conformation on the molecule. For instance, while there is a possibility of free rotation around single bonds in an isolated molecule, the steric and energetic demands of fitting into a stable crystal lattice can lock the molecule into a less flexible shape. researchgate.net In the case of this compound, one would anticipate similar hydrogen-bonded dimer formation via the carboxylic acid groups. Furthermore, the hydroxyethyl side chain introduces an additional site for hydrogen bonding, potentially leading to more complex, three-dimensional networks that could further influence the molecule's final geometry in the solid state. The pressure applied to the crystal can also induce significant structural changes, including the twisting of molecules and shortening of intermolecular distances. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods allow for the calculation of various descriptors that help quantify and predict this behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. dergipark.org.tr
For benzoic acid and its derivatives, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-orbital. researchgate.net The presence of substituents can alter the energies of these orbitals. For this compound, the electron-donating character of the alkyl and hydroxyl groups would be expected to raise the energy of the HOMO compared to unsubstituted benzoic acid, potentially leading to a smaller energy gap and increased reactivity.
Below is a table of calculated HOMO-LUMO energies for related benzoic acid derivatives, illustrating typical values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzoic Acid | -10.1358 | -0.5335 | 9.6023 |
| 2-Hydroxybenzoic Acid | -9.5180 | -0.5114 | 9.0066 |
| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.0 |
This table presents data compiled from different theoretical studies on related benzoic acid derivatives to illustrate the concepts of HOMO, LUMO, and energy gaps. actascientific.comresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. MEP maps are invaluable for predicting the reactive sites of a molecule for both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.net
Typically, MEP maps use a color spectrum where:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.
Blue indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.
Green represents regions of neutral or near-zero potential. researchgate.net
For a molecule like this compound, the MEP map would be expected to show significant negative potential (red/yellow regions) around the oxygen atoms of both the carboxylic acid group and the hydroxyl group, as these are the most electronegative atoms. researchgate.net These sites would be the primary targets for electrophiles. Conversely, the most positive potential (blue regions) would be localized on the hydrogen atom of the carboxylic acid and the hydrogen atom of the hydroxyl group, making them the most likely sites for nucleophilic attack. actascientific.com
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which corresponds closely to the familiar Lewis structure concept. wikipedia.org This method provides detailed insights into the electronic structure, including charge distribution, hybridization, and stabilizing intramolecular interactions.
A key aspect of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation. This is achieved by examining the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The energy of this interaction, denoted as E(2), quantifies the stabilization resulting from the electron delocalization from the donor to the acceptor. A larger E(2) value indicates a stronger interaction. wikipedia.org
For this compound, NBO analysis could be used to study the charge transfer and hyperconjugative interactions within the molecule. For instance, it could quantify the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent bonds. In studies of the benzoic acid dimer, NBO analysis has been used to investigate the charge transference interactions that occur as part of the intermolecular hydrogen bonding. researchgate.net
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. These descriptors are derived from conceptual Density Functional Theory (DFT).
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
χ = -μ = (I + A) / 2
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
η = (I - A) / 2
Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts the maximum possible electron charge from its surroundings. It is a measure of a molecule's ability to act as an electrophile.
ω = μ² / (2η)
In these equations, I (Ionization Potential) and A (Electron Affinity) can be approximated using Koopmans' theorem, where I ≈ -E(HOMO) and A ≈ -E(LUMO). ijarset.com A high value for chemical hardness indicates high stability, while a high electrophilicity index suggests a greater capacity to act as an electron acceptor. researchgate.net
The table below shows these calculated descriptors for a related molecule to provide context.
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| 4-(carboxyamino)-benzoic acid | 4.32 | 2.5 | 3.73 |
This table presents data from a theoretical study on a related benzoic acid derivative to illustrate the concepts of global reactivity descriptors. actascientific.com
Spectroscopic Property Predictions
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are extremely valuable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.
Theoretical vibrational spectra (Infrared and Raman) can be calculated by determining the normal modes of vibration of the optimized molecular geometry. The calculated frequencies can be compared to experimental spectra, although they are often scaled by a constant factor to correct for systematic errors in the computational method and the neglect of anharmonicity. ucl.ac.uk The Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. actascientific.com For this compound, computational methods could predict the characteristic stretching frequencies for the O-H bonds (from both the carboxyl and hydroxyl groups), the C=O bond, and the various C-C and C-H bonds of the aromatic ring and side chain.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data. The theoretical calculation of chemical shifts provides a powerful tool for structural elucidation and for assigning specific peaks in an experimental NMR spectrum to particular atoms within the molecule. dergipark.org.tr
An in-depth examination of the theoretical and computational analyses of this compound and its derivatives reveals significant insights into its molecular properties and potential interactions. Through advanced modeling techniques, researchers can predict and interpret the compound's spectroscopic characteristics and its behavior in biological systems.
Applications in Advanced Materials and Polymer Science
Monomeric Building Block in Polymer Synthesis
As a monomer, 2-(2-Hydroxyethyl)benzoic acid offers a reactive platform for creating complex macromolecular structures. The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group on the same molecule allows it to participate in step-growth polymerization reactions, most notably in the synthesis of polyesters.
Preparation of polyesters and co-polymers
This compound can serve as a monomer for the synthesis of polyesters and polyamides. Its dual functional groups facilitate copolymerization with other monomers, such as diols or diamines, to produce materials with specifically designed properties. The esterification reaction between the carboxylic acid group of one monomer and the hydroxyl group of another drives the formation of the polyester (B1180765) backbone. For instance, its reaction with methanol (B129727) can produce methyl 2-(2-hydroxyethyl)benzoate, which serves as a valuable precursor in various polymer synthesis routes.
Role in material property modulation
The incorporation of this compound into a polymer backbone can significantly modulate the final material's characteristics. The aromatic ring imparts rigidity and enhances thermal stability, while the flexible hydroxyethyl (B10761427) side chain can influence properties like solubility and reactivity. By carefully selecting co-monomers and controlling the polymerization conditions, it is possible to tailor the thermal and mechanical properties of the resulting polymers to meet the demands of specific applications.
Table 1: Potential Impact of this compound on Polymer Properties
| Property | Influence of Monomer Incorporation |
| Thermal Stability | The aromatic ring structure can increase the polymer's resistance to thermal degradation. |
| Mechanical Strength | The rigid benzene (B151609) ring can contribute to higher tensile strength and modulus. |
| Flexibility | The ethyl side chain can introduce a degree of flexibility into the polymer structure. |
| Solubility | The hydroxyl group can enhance solubility in polar solvents and provide sites for hydrogen bonding. |
| Adhesion | The functional groups can improve adhesion to various substrates. |
Functional Materials Development
While the direct application of this compound in coatings, dyes, and inks is not extensively documented in publicly available research, the functional groups it possesses suggest its potential as a valuable component in the development of such materials. Generally, benzoic acid and its derivatives are utilized in these sectors to enhance performance characteristics.
Incorporation into coating materials
In the broader context of coating formulations, benzoic acid is used as a building block for alkyd resins. Its incorporation can improve gloss, hardness, and chemical resistance of the final coating. The structural features of this compound, particularly the hydroxyl group, could offer additional benefits such as improved adhesion and potential for cross-linking, which are critical for durable and high-performance coatings.
Application in dyes and pigments
Benzoic acid serves as a precursor in the synthesis of various dyes. While specific use of the 2-(2-hydroxyethyl) derivative is not detailed, its aromatic structure is a common feature in many dye molecules (chromophores), and the functional groups could be used to chemically bond the dye to substrates or modify its solubility and color properties.
Use in specialty inks and paints
In the paint and coatings industry, benzoic acid is employed in unsaturated polyester composite resins. Derivatives of benzoic acid can also act as dyeing carriers for polyester fibers. The properties of this compound make it a candidate for similar roles, potentially acting as a reactive diluent or a modifying agent in the formulation of specialty inks and paints to control viscosity, drying time, and finish.
Photoresponsive Systems and Optoelectronic Materials
Photoresponsive systems are materials that change their properties upon exposure to light, while optoelectronic materials interact with light to produce an electronic effect or vice versa. The design of such materials often relies on the incorporation of chromophoric units that can undergo photochemical or photophysical changes.
Light fastening, or photostability, is a critical property for materials used in applications involving prolonged exposure to light. It refers to the ability of a material to resist degradation and maintain its properties. The stability of a chemical compound upon light exposure is dependent on its molecular structure and the presence of photolabile groups.
Currently, there is a lack of specific research findings and data tables in the scientific literature that detail the light fastening properties and stability of "this compound" or its derivatives when incorporated into photoresponsive or optoelectronic materials. Studies on related compounds suggest that the benzene ring and the electronic nature of its substituents play a crucial role in determining photostability. However, without direct experimental evidence for "this compound," a detailed and accurate account of its light fastening properties cannot be provided.
Analytical Methodologies for 2 2 Hydroxyethyl Benzoic Acid
Chromatographic Techniques
Chromatography is a fundamental tool for separating 2-(2-Hydroxyethyl)benzoic acid from impurities, starting materials, or other components in a mixture. The choice of technique depends on the specific requirements of the analysis, such as the need for quantification, purity assessment, or isolation.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase (RP) HPLC is the most common mode employed for this type of analysis. In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C8 or C18), while the mobile phase is a polar solvent mixture.
For the separation of this compound and related compounds, a gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as phosphoric acid or formic acid, is typically added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, with wavelengths set around the absorption maxima of the benzene (B151609) ring, often near 230 nm or 254 nm. usda.govresearchgate.net
Table 1: Illustrative HPLC Parameters for Benzoic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 234 nm or 254 nm usda.govresearchgate.net |
| Column Temp. | 25 °C |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying fractions during purification, and preliminary purity checks. The stationary phase is typically a polar adsorbent like silica (B1680970) gel coated on a plate. utexas.edu
A suitable mobile phase, or eluent, is chosen to achieve good separation. For a molecule with both a polar carboxylic acid and a hydroxyl group, a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, is effective. utexas.edu The compound is spotted on the baseline of the TLC plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compound separates based on its differential partitioning between the stationary and mobile phases. Due to its polar functional groups, this compound would exhibit stronger interaction with the silica gel compared to nonpolar impurities, resulting in a lower Retention Factor (Rf) value. utexas.edu Visualization can be achieved under UV light (254 nm) or by staining with an appropriate reagent.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability, stemming from the polar carboxylic acid and hydroxyl groups. Therefore, derivatization is required to convert it into a more volatile and thermally stable form.
A common derivatization strategy involves esterification of the carboxylic acid and silylation of the hydroxyl group. For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert both the acidic proton and the alcohol proton into trimethylsilyl (B98337) (TMS) ethers/esters. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. The resulting derivative can then be separated on a nonpolar or medium-polarity capillary column and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net
For quantitative analysis and purity assessment, any developed HPLC method must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation is performed according to guidelines from regulatory bodies and involves evaluating several key parameters. researchgate.netripublication.comugm.ac.id
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated by analyzing spiked samples and ensuring no interference at the analyte's retention time.
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Calibration curves are generated by analyzing a series of standards, and the correlation coefficient (r²) should ideally be ≥ 0.999. researchgate.net
Accuracy : The closeness of the test results to the true value. It is typically assessed by performing recovery studies on samples spiked with known amounts of the analyte. Recoveries are often expected to be within 98-102%. researchgate.net
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with Relative Standard Deviations (RSDs) typically required to be below 2%. ripublication.comugm.ac.id
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netripublication.com
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netripublication.com
Table 2: Typical Validation Parameters for an HPLC Method
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2% |
| LOD | Signal-to-Noise Ratio of 3:1 researchgate.net |
| LOQ | Signal-to-Noise Ratio of 10:1 researchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, confirming its identity, and providing information about its chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups, the hydroxyl (-OH) proton, and the carboxylic acid (-COOH) proton. The aromatic protons would appear in the downfield region (typically 7.0-8.2 ppm), with their splitting patterns determined by their positions on the benzene ring. The two methylene groups would likely appear as two distinct triplets around 3.0-4.0 ppm due to coupling with each other. The hydroxyl and carboxylic acid protons are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals would be expected. The carboxyl carbon is the most deshielded, appearing far downfield (around 170-175 ppm). The six aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the carboxyl group and the carbon attached to the ethyl group showing distinct shifts. docbrown.info The two methylene carbons would appear in the more upfield region of the spectrum.
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~11-13 (broad s) | ~172 |
| Aromatic C-H | ~7.2-8.1 (m) | ~125-140 |
| -CH₂-Ar | ~3.1 (t) | ~35 |
| -CH₂-OH | ~3.8 (t) | ~60 |
| -OH | Variable (broad s) | - |
(Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. "s" denotes singlet, "t" denotes triplet, "m" denotes multiplet.)
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the carboxylic acid, the aromatic ring, and the primary alcohol.
O-H Stretching (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.info
O-H Stretching (Alcohol): A sharper peak corresponding to the O-H stretch of the primary alcohol is expected around 3400-3300 cm⁻¹.
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of small peaks just above 3000 cm⁻¹. docbrown.info
C=O Stretching (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1710-1680 cm⁻¹. docbrown.info
C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O stretching of the carboxylic acid and the primary alcohol will result in absorptions in the 1320-1210 cm⁻¹ and 1260-1050 cm⁻¹ regions, respectively. docbrown.info
O-H Bending: An out-of-plane O-H bend for the carboxylic acid may be observed around 920 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from similar compounds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Alcohol | O-H Stretch | 3400-3300 |
| Aromatic | C-H Stretch | >3000 |
| Carbonyl | C=O Stretch | 1710-1680 |
| Aromatic | C=C Stretch | 1600-1450 |
| Carboxylic Acid/Alcohol | C-O Stretch | 1320-1050 |
| Carboxylic Acid | O-H Bend | ~920 |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=O stretch. Studies on other benzoic acid derivatives have shown that the position and intensity of Raman bands are sensitive to the nature and position of substituents on the benzene ring. ias.ac.inbohrium.com For instance, the C=O stretching mode in benzoic acid derivatives is typically observed in the 1600-1800 cm⁻¹ region. ias.ac.in The aromatic C=C stretching vibrations are also prominent in the Raman spectra of these compounds. ias.ac.inias.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The UV-Vis spectrum of a related compound, 2-hydroxyethyl salicylate, shows absorption maxima at 206 nm, 238 nm, and 305 nm. sielc.com It is expected that this compound would exhibit a similar UV-Vis profile due to the presence of the substituted benzene ring. The exact positions of the absorption maxima can be influenced by the solvent used for the analysis. researchgate.net The electronic transitions responsible for these absorptions are typically π → π* transitions within the aromatic ring.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound (molecular weight: 166.17 g/mol ) would be expected to show a molecular ion peak at m/z 166. The fragmentation pattern would likely involve the loss of neutral molecules such as water (H₂O) from the hydroxyethyl (B10761427) group, and carbon monoxide (CO) or the entire carboxyl group (COOH) from the benzoic acid moiety. The fragmentation of similar benzoic acid derivatives often involves characteristic losses that can help in structure confirmation. nih.govpharmacy180.com For example, the mass spectrum of ethyl salicylate, a related compound, shows a base peak at m/z 120, corresponding to the loss of an ethoxy radical, and another significant peak at m/z 92. researchgate.net
Hyphenated Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. metbio.net For the analysis of this compound by GC-MS, a derivatization step is typically required to increase its volatility and thermal stability. scispace.com This often involves converting the carboxylic acid and alcohol groups into less polar esters or silyl (B83357) ethers. The gas chromatograph separates the derivatized analyte from other components in the sample before it enters the mass spectrometer for detection and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. Reversed-phase HPLC is a common separation mode, and for mass spectrometric detection, a mobile phase containing a volatile buffer like formic acid is often used. sielc.com LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity, making it ideal for the trace analysis of this compound in complex matrices. nih.govulisboa.pt In LC-MS/MS, a specific precursor ion of the analyte is selected and fragmented, and the resulting product ions are monitored for quantification.
The following table provides a summary of the expected mass spectrometric data for this compound.
| Technique | Expected Information |
| MS (EI) | Molecular ion (m/z 166), fragmentation pattern (loss of H₂O, CO, COOH) |
| GC-MS | Requires derivatization, provides retention time and mass spectrum for identification |
| LC-MS/MS | High selectivity and sensitivity, provides retention time and specific precursor-to-product ion transitions for quantification |
Extraction and Sample Preparation Protocols
The choice of extraction and sample preparation protocol is critical for the accurate and reliable analysis of this compound from various sample matrices. The goal is to isolate the analyte from interfering substances and to concentrate it to a level suitable for instrumental analysis.
Solid-Phase Extraction
Solid-phase extraction (SPE) is a widely used technique for the selective extraction and cleanup of analytes from liquid samples. wikipedia.org For an acidic compound like this compound, several SPE strategies can be employed:
Reversed-Phase SPE: This is the most common mode of SPE. A nonpolar sorbent (e.g., C18-silica) is used to retain the analyte from a polar sample matrix (e.g., water). The sample is loaded onto the conditioned sorbent, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger, nonpolar solvent. sigmaaldrich.com
Ion-Exchange SPE: Anion-exchange sorbents can be used to retain the negatively charged carboxylate form of this compound. The sample pH is adjusted to be above the pKa of the carboxylic acid to ensure it is deprotonated. After washing away interferences, the analyte is eluted by changing the pH to neutralize the charge or by using a high ionic strength buffer. nih.gov
Mixed-Mode SPE: This involves sorbents that have both reversed-phase and ion-exchange functionalities, allowing for a more selective extraction. waters.com
Solvent Extraction Methods
Solvent extraction, also known as liquid-liquid extraction (LLE), is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases. isroset.org
Acid-Base Extraction: This is a highly effective method for separating acidic compounds like this compound from neutral or basic compounds. pitt.edu The sample is dissolved in an organic solvent, and then an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) is added. The acidic analyte is deprotonated and partitions into the aqueous phase as its water-soluble salt. The aqueous layer is then separated and acidified to protonate the analyte, causing it to precipitate or be re-extracted into an organic solvent. scribd.comodinity.com
Sample Matrix Considerations
The sample matrix can have a significant impact on the accuracy and precision of the analysis, particularly for sensitive techniques like LC-MS. chromatographyonline.comnih.gov
Matrix Effects: Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. researchgate.netnih.gov To mitigate matrix effects, several strategies can be employed, including:
Effective Sample Cleanup: Using selective extraction techniques like SPE to remove interfering components.
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components. researchgate.net
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Use of Internal Standards: Adding a known amount of a stable isotope-labeled analog of the analyte to the samples before extraction can compensate for both extraction losses and matrix effects.
The choice of the most appropriate extraction and sample preparation protocol will depend on the specific characteristics of the sample matrix (e.g., water, soil, biological fluid) and the analytical technique being used.
Q & A
Q. What are the optimal synthetic routes for 2-(2-hydroxyethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be approached via esterification of salicylic acid derivatives using ethanol and acidic catalysts (e.g., concentrated H₂SO₄), followed by reduction with agents like NaBH₄ or LiAlH₄. Key parameters include temperature (60–80°C), solvent polarity, and catalyst loading. For example, highlights that ethyl group introduction via electrophilic substitution requires controlled acidic conditions to avoid over-oxidation. A table summarizing reaction conditions:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄, reflux | 70–85% | |
| Reduction | NaBH₄/THF, 0°C to RT | 60–75% | |
| Purification | Recrystallization (EtOAc/hexane) | >95% purity |
Q. How can the crystal structure of this compound be characterized to confirm molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates that planar geometry and hydrogen-bonding networks (O–H⋯O and C–H⋯O) can be resolved using SC-XRD with CCDC reference codes (e.g., 2000864). Data refinement via SHELX (Sheldrick, 2015) ensures accuracy in bond length/angle measurements . Complementary techniques like FT-IR (hydroxyl stretch at ~3200 cm⁻¹) and NMR (¹³C for carbonyl confirmation at ~170 ppm) validate structural features .
Q. What stability considerations are critical for storing this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent. Under acidic conditions (pH < 3), the compound undergoes esterification, while alkaline conditions (pH > 8) promote hydrolysis. recommends storage at pH 5–7 in amber vials under inert gas (N₂/Ar) to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stabilized with 0.1% BHT .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) accurately predicts HOMO-LUMO gaps and electrostatic potentials. shows that inclusion of exact exchange terms reduces deviations in thermochemical properties (e.g., atomization energy errors <2.4 kcal/mol). Validation against experimental UV-Vis spectra (λmax ~270 nm) and ionization potentials (9.2–9.5 eV) confirms reliability .
Q. What role does this compound play in enzymatic systems, particularly in PET hydrolase interactions?
- Methodological Answer : As a terephthalic acid derivative, it acts as a competitive inhibitor of PET hydrolases. details kinetic assays using RP-HPLC to monitor hydrolysis rates (Km = 0.8–1.2 mM, Vmax = 12–15 µM/min). Mutagenesis studies (e.g., Ser131Ala in IsPETase) reveal disrupted hydrogen bonding with the hydroxyl group, reducing catalytic efficiency by 40% .
Q. How can spectroscopic contradictions (e.g., NMR vs. MS data) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, reports conflicting UV-Vis peaks (λ = 340 nm vs. 360 nm) for azo derivatives due to pH-dependent enol-keto shifts. High-resolution MS (Q-TOF) and variable-temperature NMR (−40°C in DMSO-d₆) stabilize conformers for unambiguous assignment .
Q. What advanced synthetic strategies address steric hindrance in this compound derivatives during coupling reactions?
- Methodological Answer : Microwave-assisted synthesis (100–120°C, 20 min) enhances reaction efficiency for bulky substituents. demonstrates that Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids achieves >80% yield using DMF as a solvent and K₂CO₃ as a base. Steric maps (calculated via Molecular Operating Environment, MOE) guide substituent placement .
Data Contradiction Analysis
Q. Why do computational predictions of pKa for this compound vary across studies?
- Methodological Answer : Variations arise from solvation models (e.g., COSMO-RS vs. SMD) and protonation state assumptions. Experimental pKa (3.1 ± 0.2) from potentiometric titration () aligns better with SMD-calculated values (3.3) than COSMO-RS (2.8). Discrepancies >0.5 units warrant re-evaluation of implicit solvent parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
